molecular formula C16H28O3 B14005940 5-Decyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 71190-95-9

5-Decyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Katalognummer: B14005940
CAS-Nummer: 71190-95-9
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: IXBIIICEZWHXKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with various substituents This particular compound is characterized by the presence of a decyl group, a hydroxy group, and two methyl groups attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method is based on the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . The compound may also interact with various enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to the presence of the decyl group, which imparts distinct chemical and physical properties compared to other furanones

Eigenschaften

CAS-Nummer

71190-95-9

Molekularformel

C16H28O3

Molekulargewicht

268.39 g/mol

IUPAC-Name

5-decyl-5-hydroxy-3,4-dimethylfuran-2-one

InChI

InChI=1S/C16H28O3/c1-4-5-6-7-8-9-10-11-12-16(18)14(3)13(2)15(17)19-16/h18H,4-12H2,1-3H3

InChI-Schlüssel

IXBIIICEZWHXKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.